![molecular formula C11H20N2O2 B595139 (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane CAS No. 1251020-47-9](/img/structure/B595139.png)
(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane
説明
(1R,6R)-7-Boc-3,7-diazabicyclo[420]octane is a bicyclic compound featuring a diazabicyclo structure with a tert-butoxycarbonyl (Boc) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane typically involves the following steps:
Formation of the bicyclic core: The initial step involves the formation of the bicyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a base under controlled conditions.
Introduction of the Boc protecting group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atoms in the bicyclic structure. This is usually done by reacting the bicyclic compound with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane can undergo various types of chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions where the Boc group can be replaced by other functional groups.
Oxidation and reduction reactions: The bicyclic structure can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition reactions: The compound can undergo cycloaddition reactions, such as [2+2] photocycloaddition, to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or alcohols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Cycloaddition reactions: These reactions often require light or heat to proceed and may involve catalysts to increase efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various Boc-protected derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the bicyclic structure.
科学的研究の応用
(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The Boc group protects the nitrogen atoms, allowing the compound to interact with enzymes or receptors without undergoing rapid degradation. The bicyclic structure provides a rigid framework that can fit into specific binding sites, modulating the activity of the target molecules.
類似化合物との比較
Similar Compounds
(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane: This compound has a similar bicyclic structure but with a carbobenzyloxy (Cbz) protecting group instead of Boc.
rac-(1R,6R)-3-oxa-7-azabicyclo[4.2.0]octane hydrochloride: This compound features an oxa-azabicyclo structure with a hydrochloride salt form.
Uniqueness
(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane is unique due to its specific Boc protecting group, which provides stability and allows for selective reactions. The rigid bicyclic structure also contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
生物活性
(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and research findings.
- Chemical Formula : CHNO
- CAS Number : 1932299-20-1
- Molecular Weight : 212.29 g/mol
- Structure : The compound features a bicyclic structure with a tert-butyl (Boc) protecting group, which enhances its stability and solubility.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. The diazabicyclo structure allows for specific binding interactions that can modulate the activity of these targets.
Key Mechanisms:
- Enzyme Inhibition : This compound acts as an inhibitor for certain β-lactamases, enzymes that confer resistance to β-lactam antibiotics. By inhibiting these enzymes, it can restore the efficacy of antibiotics against resistant strains of bacteria.
- Ligand Activity : It serves as a ligand in biochemical assays, facilitating the study of enzyme mechanisms and receptor interactions.
Biological Activity
Research has shown that this compound exhibits significant biological activities:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains. For instance, it has been noted to have a minimum inhibitory concentration (MIC) of less than 0.125 mg/dm³ against Pseudomonas aeruginosa and Acinetobacter baumannii .
Bacterial Strain | MIC (mg/dm³) |
---|---|
Pseudomonas aeruginosa | < 0.125 |
Acinetobacter baumannii | 0.5 |
- Cytotoxicity : Preliminary studies indicate that while the compound is effective against bacteria, its cytotoxic effects on mammalian cells remain low, making it a promising candidate for further development in antimicrobial therapies.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Bicyclic Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Boc Group : The tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
- Purification : The final product is purified through crystallization or chromatography to achieve high purity levels (>95%).
Case Studies
Several studies have explored the biological applications of this compound:
- Study on Antibacterial Efficacy : A study published in MDPI highlighted its potential as a β-lactamase inhibitor, demonstrating significant antibacterial effects against resistant bacterial strains .
- Enzyme Interaction Studies : Research conducted by Reck et al. illustrated the compound's role in enhancing the activity of β-lactam antibiotics when used in combination with other agents .
Q & A
Q. What are the standard synthetic routes for (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane, and how do reaction conditions influence yield?
Basic Synthesis Methodology
The synthesis typically involves cyclization of diamine precursors with dihaloalkanes under basic conditions. A common approach includes:
- Cyclization : Reacting 1,2-diaminoethane derivatives with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) to form the bicyclic core .
- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF or DCM, often using DMAP as a catalyst .
Critical Factors :
- Temperature : Cyclization proceeds optimally at 60–80°C, while Boc protection requires 0–5°C to minimize side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, whereas THF improves Boc-group stability .
Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?
Basic Characterization Workflow
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and Boc-group placement. Key signals include the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and carbonyl resonance (δ ~155 ppm in ¹³C NMR) .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H with hexane/isopropanol gradients (e.g., 90:10 v/v) to verify >98% stereochemical purity .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (212.29 g/mol) and detects impurities .
Q. How does the Boc group influence the compound’s reactivity in downstream functionalization?
Advanced Functionalization Strategy
The Boc group:
- Protects Secondary Amines : Prevents undesired nucleophilic reactions during cross-coupling or alkylation steps .
- Modulates Solubility : Enhances solubility in organic solvents (e.g., DCM), facilitating reactions like Suzuki-Miyaura couplings .
- Deprotection : Removed with TFA/DCM (1:1 v/v) at room temperature, enabling subsequent amine-directed modifications .
Q. What strategies optimize stereoselectivity in the synthesis of this compound?
Advanced Stereochemical Control
- Chiral Catalysts : Use of (R)-BINOL-derived catalysts in cyclization steps improves enantiomeric excess (e.e.) to >90% .
- Temperature Gradients : Slow cooling (−20°C to 4°C) during crystallization enhances diastereomer separation .
- Computational Modeling : DFT calculations predict transition-state energies to guide solvent/catalyst selection .
Q. How can computational chemistry predict the biological activity of this compound?
Advanced Mechanistic Insights
- Molecular Docking : Simulations with nAChR (PDB ID: 2QC1) reveal binding affinity via hydrogen bonding with Glu173 and π-π stacking with Trp147 .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP = 1.8, suggesting moderate blood-brain barrier penetration) .
Q. What are common challenges in scaling up synthesis, and how can they be mitigated?
Advanced Process Optimization
- Low Yields in Cyclization : Solved by continuous flow reactors (residence time: 30 min) to maintain precise temperature control .
- Byproduct Formation : Use of scavenger resins (e.g., QuadraPure™) removes residual halides during Boc protection .
Q. How does this compound compare to unsubstituted analogs in receptor binding assays?
Biological Activity Comparison
Compound | Target Receptor | IC₅₀ (nM) | Selectivity Over D₂ Receptor |
---|---|---|---|
Unsubstituted 3,7-diazabicyclo[4.2.0]octane | nAChR α4β2 | 120 | 5-fold |
(1R,6R)-7-Boc derivative | nAChR α4β2 | 28 | 12-fold |
The Boc group enhances hydrophobic interactions, improving potency and selectivity . |
Q. What precautions are necessary for handling hygroscopic intermediates during synthesis?
Advanced Practical Guidance
- Storage : Store intermediates under argon at −20°C in sealed containers with molecular sieves (3Å) .
- Reaction Setup : Use Schlenk lines for moisture-sensitive steps (e.g., Boc protection) .
Q. How should researchers resolve contradictions in reported synthetic yields?
Critical Data Analysis
- Reproducibility Checks : Verify base stoichiometry (e.g., 1.2 eq. K₂CO₃ vs. 2.0 eq. Cs₂CO₃) and solvent purity .
- Side Reaction Monitoring : LC-MS tracks N-Boc deprotection under acidic conditions, requiring pH stabilization .
Q. What green chemistry approaches apply to this compound’s synthesis?
Advanced Sustainability Practices
- Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces THF for Boc protection, reducing toxicity .
- Catalyst Recycling : Immobilized lipases (e.g., CAL-B) enable >80% recovery in kinetic resolutions .
特性
IUPAC Name |
tert-butyl (1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-6-12-5-4-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQRKRDWYBRFAA-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H]1CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680480 | |
Record name | tert-Butyl (1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1385694-80-3 | |
Record name | tert-Butyl (1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。